カルモジュリン依存性タンパク質キナーゼIIフラグメント290-309

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Calmodulin-dependent Protein Kinase II fragment 290-309, also known as CaM kinase II (290-309), is a synthetic peptide derived from the rat brain protein sequence that contains the calmodulin binding domain . It is a potent CaMK antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase II .

Synthesis Analysis

The synthesis of the Calmodulin-dependent Protein Kinase II fragment 290-309 involves methods described previously . The synthetic peptides corresponding to residues 290-309 of the alpha subunit of rat brain CaM-kinase II were synthesized and purified .

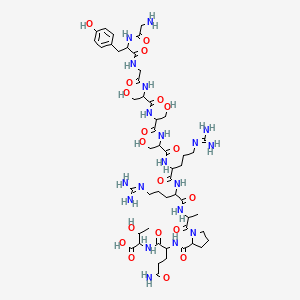

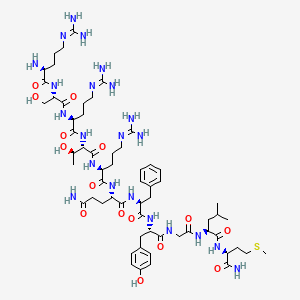

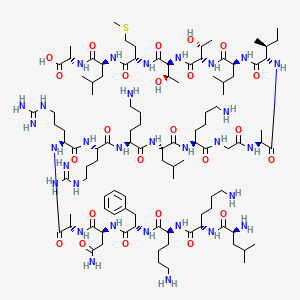

Molecular Structure Analysis

The molecular structure of the Calmodulin-dependent Protein Kinase II fragment 290-309 is represented by the empirical formula C103H185N31O24S . The molecular weight of the fragment is 2273.83 .

Chemical Reactions Analysis

The Calmodulin-dependent Protein Kinase II fragment 290-309 is involved in various chemical reactions. For instance, it is found to be a potent calmodulin antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase . Neither truncation from the amino terminus (peptide 296-309) nor extension in the carboxyl-terminal direction (peptide 294-319) markedly affects calmodulin binding .

Physical And Chemical Properties Analysis

The Calmodulin-dependent Protein Kinase II fragment 290-309 is a solid form with a peptide content of ≥70% . It has a quality level of 200 and an assay of ≥97% (HPLC) . The storage temperature for the fragment is −20°C .

科学的研究の応用

長期増強における役割

カルモジュリン依存性タンパク質キナーゼII(CaMキナーゼII)は、その活性化と自己リン酸化を通じて海馬における長期増強に寄与すると考えられています {svg_1}.

CAMKK2シグナル伝達経路

CAMKK2は、Ca2+/カルモジュリン依存性タンパク質キナーゼサブファミリーに属するセリン/スレオニンタンパク質キナーゼです。 神経発達、骨リモデリング、脂肪形成、および全身的なグルコース恒常性に重要な役割を果たします {svg_2}.

糖尿病進行における役割

この複合体は、活性化タンパク質1(AP-1)のホスホジエステラーゼ4(PDE4)遺伝子への結合を強化し、cAMPを加水分解するPDE4タンパク質の発現を増強します。 cAMPは、サーチュイン1(SIRT1)とAMPKを調節し、肝臓の脂質代謝を調節するセカンドメッセンジャーです {svg_3}.

グルタミン酸作動性シナプスにおける機能と機能不全の仲介

N-メチル-D-アスパラギン酸受容体を通じたCa2+流入に応じたCa2+/カルモジュリン依存性タンパク質キナーゼII型活性化 {svg_4}.

CaMKアンタゴニストとしての役割

カルモジュリン依存性タンパク質キナーゼII(290-309)は、有効なCaMKアンタゴニストであり、IC50値が52nMのCa2+/カルモジュリン依存性タンパク質キナーゼIIを阻害します {svg_5}.

癌進行における役割

CAMKK2は、前立腺癌、肝臓癌、卵巣癌、胃癌で過剰発現していることが報告されています。 前立腺癌ではCAMKK2/AMPK経路による細胞増殖と移動の増加に関与し、卵巣癌ではAKTの活性化に関与しています {svg_6}.

作用機序

Target of Action

The primary target of the Calmodulin-dependent Protein Kinase II fragment 290-309 is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a cytosolic enzyme activated by signal-transduction pathways that elevate intracellular free Ca2+ . It plays a crucial role in diverse cellular functions, from modulating ionic channels in muscles to encoding “memory” in neurons .

Mode of Action

The Calmodulin-dependent Protein Kinase II fragment 290-309 acts as a potent CaMK antagonist . It inhibits the Ca2+/calmodulin-dependent protein kinase II with an IC50 of 52 nM . This means it binds to the CaMKII, preventing it from performing its usual function in the cell.

Biochemical Pathways

The inhibition of CaMKII by the fragment 290-309 affects several biochemical pathways. One of the key pathways is the regulation of L-type calcium channels in neuroendocrine cells . The activation and autophosphorylation of CaMKII contribute to long-term potentiation in the hippocampus .

Result of Action

The inhibition of CaMKII by the Calmodulin-dependent Protein Kinase II fragment 290-309 can have several molecular and cellular effects. For instance, it can affect the regulation of L-type calcium channels, which are vital for secretion in neuroendocrine cells . This could potentially impact various physiological processes, including neuronal signaling and muscle contraction.

Safety and Hazards

将来の方向性

The Calmodulin-dependent Protein Kinase II fragment 290-309 has potential implications in the treatment of diseases. For instance, animal models have shown that transgenic overexpression of CaMKII can induce structural and electrical remodeling in the heart, leading to compromised contractility and increased risk for sudden cardiac death .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHMNPQPYICFK-RBGVSSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H185N31O24S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2273.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Calmodulin-dependent Protein Kinase II fragment 290-309 impact the study of beta-adrenergic regulation of ion channels in cardiac myocytes?

A1: Calmodulin-dependent Protein Kinase II fragment 290-309 is a potent and specific inhibitor of Calmodulin-dependent Protein Kinase II. In the context of the provided research, intracellular application of this fragment was used to assess the involvement of Calmodulin-dependent Protein Kinase II in the effects of the beta-adrenergic agonist isoprenaline on the Na+/K+ pump current in guinea pig ventricular myocytes []. The results showed that Calmodulin-dependent Protein Kinase II fragment 290-309 did not block the effects of isoprenaline, suggesting that this kinase was not involved in the observed changes in pump current. This is just one example of how this peptide inhibitor can be used to probe the involvement of Calmodulin-dependent Protein Kinase II in cellular signaling pathways.

Q2: Are there other examples of Calmodulin-dependent Protein Kinase II fragment 290-309 being used to study ion channel regulation?

A2: Yes, in addition to studying the Na+/K+ pump, Calmodulin-dependent Protein Kinase II fragment 290-309 has been used to investigate the role of Calmodulin-dependent Protein Kinase II in the regulation of other ion channels. For example, in a study on store-operated Ca2+ channels (SOCs) in rat liver cells, researchers found that the Ca2+ current activated by store depletion was blocked by Calmodulin-dependent Protein Kinase II fragment 290-309 []. This suggests that, unlike in the guinea pig ventricular myocytes, Calmodulin-dependent Protein Kinase II might be involved in the regulation of SOC activity in rat liver cells. These contrasting results highlight the cell-type specific nature of signaling pathways and the importance of using specific inhibitors like Calmodulin-dependent Protein Kinase II fragment 290-309 to dissect these pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。